The Definitive Technical Guide to 2-Chloro-N-(2-methylcyclohexyl)propanamide (CAS: 1005099-41-1): Synthesis, Reactivity, and Applications
The Definitive Technical Guide to 2-Chloro-N-(2-methylcyclohexyl)propanamide (CAS: 1005099-41-1): Synthesis, Reactivity, and Applications
Executive Summary
In the realm of synthetic organic chemistry, agrochemical development, and targeted drug discovery, alpha-haloamides serve as critical building blocks and active pharmacological agents. 2-Chloro-N-(2-methylcyclohexyl)propanamide (CAS: 1005099-41-1) is a highly specialized chloropropanamide derivative [1]. Characterized by its alpha-chloro group and a sterically hindered 2-methylcyclohexyl moiety, this compound bridges the gap between stable chemical intermediates and potent covalent modifiers.
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, synthetic protocols, and applications, empowering researchers to leverage this compound in their developmental pipelines.
Physicochemical & Structural Profiling
The structural architecture of 2-chloro-N-(2-methylcyclohexyl)propanamide dictates its behavior in both synthetic environments and biological systems. The molecule features three distinct domains:
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The Electrophilic Alpha-Carbon: The carbon adjacent to the carbonyl group bears a chlorine atom, rendering it susceptible to nucleophilic attack.
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The Amide Backbone: Provides hydrogen-bonding capabilities (both donor and acceptor) crucial for target protein interaction.
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The 2-Methylcyclohexyl Ring: Imparts significant lipophilicity and steric bulk, influencing membrane permeability and receptor-site orientation.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 2-Chloro-N-(2-methylcyclohexyl)propanamide |
| CAS Registry Number | 1005099-41-1 |
| Molecular Formula | C₁₀H₁₈ClNO |
| Molar Mass | 203.71 g/mol |
| Stereocenters | 3 (Alpha-carbon, C1 and C2 of the cyclohexyl ring) |
| Physical State | Solid / Powder (Predicted based on analogs) [3] |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Mechanistic Reactivity: The Alpha-Haloamide Dynamics
The strategic selection of a chloro-substituent over a bromo- or iodo-substituent is a trade-off between reactivity and stability.
Causality in Reactivity: The primary determinant of reactivity in alpha-haloamides is the leaving group ability of the halogen. Bromide is a superior leaving group due to its lower basicity and greater polarizability [2]. However, the chloro-derivative (CAS: 1005099-41-1) offers superior long-term stability. This moderate electrophilicity is highly desirable in drug design, particularly for targeted covalent inhibitors (TCIs). A highly reactive bromo-analog might indiscriminately alkylate off-target proteins, leading to toxicity, whereas the chloro-analog requires a specifically oriented, highly nucleophilic residue (such as a catalytic cysteine) to trigger the substitution.
Comparative Reactivity Profile
| Halogen Analog | Leaving Group Ability | Stability (Storage) | Nucleophilic Substitution Rate | Primary Application |
| Chloro- (CAS 1005099-41-1) | Moderate | High | Controlled / Slower | Covalent drugs, formulated agrochemicals |
| Bromo- Analog | Excellent | Low to Moderate | Rapid | Transient synthetic intermediates |
Synthetic Methodologies & Workflows
The synthesis of 2-chloro-N-(2-methylcyclohexyl)propanamide relies on a highly efficient nucleophilic acyl substitution. The protocol below is designed as a self-validating system , incorporating specific chemical causality for every reagent choice and in-process controls to guarantee structural integrity.
Workflow Visualization
Caption: Synthetic workflow for 2-chloro-N-(2-methylcyclohexyl)propanamide via acyl substitution.
Step-by-Step Experimental Protocol
1. Reaction Setup & Causality:
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Reagents: 2-methylcyclohexylamine (1.0 equiv), 2-chloropropionyl chloride (1.1 equiv), Triethylamine (TEA, 1.2 equiv).
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Causality: 2-chloropropionyl chloride possesses two electrophilic sites (the acyl carbon and the alpha-carbon). The acyl chloride is significantly more electrophilic, ensuring strict regioselectivity. TEA is deployed as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the evolving HCl would protonate the starting amine, rendering it non-nucleophilic and stalling the reaction.
2. Execution:
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In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-methylcyclohexylamine and TEA in anhydrous dichloromethane (DCM, 0.2 M).
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Submerge the flask in an ice-water bath (0 °C). Causality: The amidation is highly exothermic. Thermal control prevents the degradation of the acyl chloride into ketene intermediates and minimizes off-target di-alkylation.
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Add 2-chloropropionyl chloride dropwise via a syringe pump over 30 minutes.
3. In-Process Validation:
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Remove the ice bath and stir at room temperature for 4 hours.
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Self-Validation Step: Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The disappearance of the amine spot (visualized via Ninhydrin stain) confirms reaction completion.
4. Workup & Purification:
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Quench the reaction with 1M HCl to protonate and remove unreacted amine and TEA into the aqueous layer.
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Wash the organic layer with saturated NaHCO₃ (to neutralize residual acid) and brine (to pre-dry the organic phase).
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Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Post-Reaction Validation: Confirm the structure via ¹H-NMR. Look for the characteristic doublet of the alpha-methyl group and the distinct multiplet of the alpha-proton adjacent to the chlorine atom.
Applications in Discovery: Agrochemicals & Covalent Modifiers
Agrochemical Herbicides (VLCFA Inhibition)
Chloropropanamides are structurally related to the widely utilized chloroacetamide class of herbicides (e.g., alachlor, metolachlor) [4]. These compounds exhibit potent herbicidal activity by inhibiting the biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs) [4].
The introduction of the 2-methylcyclohexyl ring in CAS 1005099-41-1 provides a unique steric profile that can alter the binding kinetics within the elongase complex. The alpha-chloro group covalently binds to specific nucleophilic residues within the target plant enzymes, arresting cell division and leading to weed eradication.
Biological Pathway Visualization
Caption: Mechanism of action for chloropropanamide-mediated VLCFA elongase inhibition.
Pharmaceutical Drug Discovery
Beyond agriculture, the alpha-chloroamide motif is increasingly utilized in the design of targeted covalent inhibitors (TCIs) for oncology and immunology. The moderate reactivity of the chloride leaving group allows the drug to circulate safely until it reaches the target kinase or protease, where the local microenvironment accelerates the nucleophilic attack by a catalytic cysteine, forming an irreversible bond.
References
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ResearchGate. "Chloroacetamide Herbicides: Efficacy and Mechanism of Action." ResearchGate Publications. URL: [Link]
